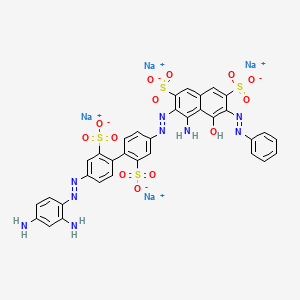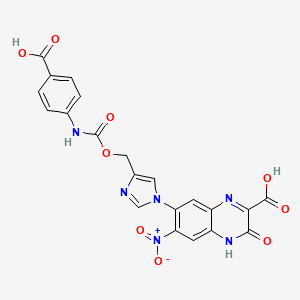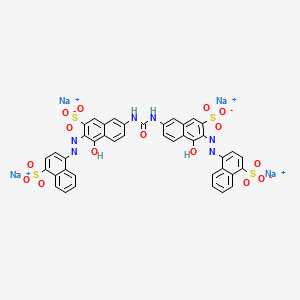
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various functional groups, including an allyl group, a p-fluorobenzoyl group, and a phenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- typically involves multiple steps, including the formation of the spiro linkage and the introduction of the functional groups. Common synthetic routes may include:
Formation of the Spiro Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of Functional Groups: Functional groups such as the allyl, p-fluorobenzoyl, and phenyl groups are introduced through various organic reactions, including alkylation, acylation, and aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-chlorobenzoyl)propyl)-1-phenyl-: Similar structure with a chlorobenzoyl group instead of a fluorobenzoyl group.
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-methylbenzoyl)propyl)-1-phenyl-: Similar structure with a methylbenzoyl group instead of a fluorobenzoyl group.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the p-fluorobenzoyl group, in particular, may influence its reactivity and interactions with biological targets.
Propiedades
| 102395-40-4 | |
Fórmula molecular |
C26H30FN3O2 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H30FN3O2/c1-2-16-29-20-30(23-7-4-3-5-8-23)26(25(29)32)14-18-28(19-15-26)17-6-9-24(31)21-10-12-22(27)13-11-21/h2-5,7-8,10-13H,1,6,9,14-20H2 |
Clave InChI |
YKIVISKPJCKOLP-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







